
Chromane
Overview
Description
Chromane is a benzopyran consisting of a pyran ring having a benzene ring ortho-fused across positions 2 and 3.
Mechanism of Action
Target of Action
Chroman, also known as Chromane, is a heterobicyclic compound that acts as a building block in medicinal chemistry for the isolation, design, and synthesis of novel lead compounds . It has been found to target several biological entities, including tumor necrosis factor-α (TNF-α), which plays a significant role in the pathological mechanism of various inflammation-related diseases . Another target of Chroman derivatives is Pteridine Reductase 1 (PTR1), an enzyme involved in parasitic infections .
Mode of Action
Chroman interacts with its targets in a variety of ways. For instance, it inhibits the TNF-α-induced expression of ICAM-1 on endothelial cells . In the case of PTR1, Chroman derivatives bind to the enzyme, inhibiting its function and showing anti-parasitic activity . The specific interactions between Chroman and its targets can vary depending on the structure of the Chroman derivative and the nature of the target.
Biochemical Pathways
Chroman affects several biochemical pathways due to its diverse biological activities. It has been associated with anti-inflammatory, antivascular, antidiabetic, antioxidant, antimicrobial, antifungal, antiviral, antileishmanial, and antitubercular activity . The exact pathways affected can depend on the specific targets of the Chroman derivative and the biological context in which it is acting.
Pharmacokinetics
The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of Chroman are crucial for its bioavailability and therapeutic effectiveness
Result of Action
The molecular and cellular effects of Chroman’s action are diverse due to its wide range of biological activities. For instance, it has been found to inhibit the expression of ICAM-1 on endothelial cells, which can reduce inflammation . Additionally, its anti-parasitic activity results from the inhibition of PTR1 . These effects can vary depending on the specific Chroman derivative and the biological context.
Biochemical Analysis
Biochemical Properties
Chromane plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, this compound derivatives have been found to inhibit protein kinases, aldose reductase, and HIV-1 reverse transcriptase . These interactions are typically characterized by the binding of this compound to the active sites of these enzymes, leading to inhibition of their activity. Additionally, this compound exhibits antioxidant properties, which contribute to its biochemical significance.
Cellular Effects
This compound influences various cellular processes and functions. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, this compound derivatives can modulate the activity of signaling molecules such as kinases, thereby influencing cell proliferation and apoptosis . Furthermore, this compound can alter gene expression patterns, leading to changes in cellular behavior and function. Its impact on cellular metabolism includes the regulation of oxidative stress and energy production.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. This compound binds to specific sites on enzymes and proteins, leading to inhibition or activation of their activity. For instance, this compound derivatives inhibit aldose reductase by binding to its active site, preventing the conversion of glucose to sorbitol . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is generally stable under standard laboratory conditions, but it can degrade under extreme conditions such as high temperature or acidic pH. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and modulation of gene expression . These temporal effects are crucial for understanding the long-term impact of this compound in biochemical research.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits beneficial effects such as antioxidant activity and enzyme inhibition. At high doses, this compound can exhibit toxic effects, including cellular damage and disruption of normal cellular functions . Threshold effects have been observed, where a certain dosage level is required to achieve the desired biochemical effect. Understanding the dosage effects of this compound is essential for its safe and effective use in research and therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism. For instance, this compound derivatives are metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolic pathways can influence the overall bioavailability and activity of this compound in biological systems. Additionally, this compound can affect metabolic flux and metabolite levels, contributing to its biochemical significance.
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. These interactions influence the localization and accumulation of this compound in different cellular compartments . For example, this compound can bind to plasma proteins, facilitating its transport in the bloodstream. Understanding the transport and distribution of this compound is crucial for elucidating its biochemical effects and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications . For instance, this compound derivatives can localize to the mitochondria, where they exert their antioxidant effects. The subcellular localization of this compound is a key factor in determining its biochemical properties and therapeutic potential.
Biological Activity
Chromanes, also known as dihydrobenzopyranes, are a class of compounds characterized by their unique bicyclic structure. They are widely recognized for their diverse biological activities, making them significant in medicinal chemistry and pharmacology. This article explores the biological activity of chromane, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential.
Structural Characteristics
Chromanes are structurally defined by a benzene ring fused to a dihydropyran ring. This configuration allows for various substitutions that can enhance their biological activities. The this compound skeleton serves as a scaffold for numerous derivatives that exhibit varied pharmacological effects.
Biological Activities
Chromanes demonstrate a broad spectrum of biological activities, including:
- Anticancer Activity : Numerous studies have reported that this compound derivatives possess significant cytotoxic effects against various cancer cell lines. For example, certain chromanone derivatives have been shown to induce apoptosis in colon cancer cells by modulating the expression of key regulatory proteins such as P53 and Bcl-2 .
- Antiviral Properties : this compound compounds have been investigated for their ability to inhibit viral replication, particularly in the context of HIV and other viral infections .
- Antioxidant Effects : The antioxidant properties of chromanes contribute to their protective roles against oxidative stress-related diseases. These compounds can scavenge free radicals and reduce oxidative damage .
- Anti-inflammatory Activity : Some this compound derivatives exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes, making them potential candidates for treating inflammatory disorders .
The mechanisms through which chromanes exert their biological effects are varied and complex. Key mechanisms include:
- Induction of Apoptosis : this compound derivatives can trigger programmed cell death in cancer cells by activating apoptotic pathways. This is often mediated through the modulation of Bcl-2 family proteins and activation of caspases .
- Cell Cycle Arrest : Certain chromanes have been shown to induce cell cycle arrest in cancer cells, preventing proliferation and leading to increased cytotoxicity .
- Enzyme Inhibition : Chromanes can inhibit specific enzymes such as acetylcholinesterase (AChE) and cyclin-dependent kinase 4 (CDK4), which are involved in various physiological processes and disease states .
Table 1: Summary of Biological Activities of this compound Derivatives
Notable Research Findings
- Anticancer Efficacy : A study demonstrated that specific chromanone derivatives exhibited potent cytotoxicity against human breast cancer (MCF-7) and colon cancer (HCT-116) cell lines, with significant up-regulation of pro-apoptotic genes and down-regulation of anti-apoptotic genes observed after treatment .
- Antiviral Activity : Research indicated that certain synthetic chromones showed remarkable activity against HIV, highlighting their potential as therapeutic agents in antiviral drug development .
- Neuroprotective Effects : this compound compounds have been studied for their neuroprotective properties, particularly regarding their ability to inhibit acetylcholinesterase, which is crucial in managing Alzheimer's disease symptoms .
Scientific Research Applications
Medicinal Chemistry Applications
Chromane derivatives have been extensively studied for their pharmacological properties. Here are some key findings:
- Anti-inflammatory and Analgesic Activities : Recent studies have synthesized various this compound derivatives that demonstrate significant anti-inflammatory effects. For instance, a series of 2-(4-hydroxybenzyl) 3,5,7-trihydroxychroman-4-one derivatives showed promising results in molecular docking studies against cyclooxygenase-2 (COX-2), indicating their potential as anti-inflammatory agents .
- Neuroprotective Effects : Chroman compounds have been identified as selective inhibitors of Sirtuin-2, which is associated with neurodegenerative diseases. Additionally, chroman-4-one derivatives have shown effectiveness against monoamine oxidase-B (MAO-B), a target for treating psychiatric disorders .
- Anticancer Properties : Chroman derivatives exhibit cytotoxic activity against various cancer cell lines, including leukemia and breast cancer. Studies have reported that chroman-2,4-dione derivatives induce apoptosis in cancer cells, highlighting their potential as anticancer agents .
Synthesis Methodologies
The synthesis of this compound derivatives has evolved significantly over the years, employing various techniques:
- Asymmetric Synthesis : Recent advances have focused on asymmetric methods to produce enantiomerically pure chromanes. Techniques such as chiral catalysis and organocatalysis have been explored to enhance the selectivity and yield of this compound derivatives .
- Total Synthesis of Natural Products : this compound structures serve as core components in many natural products with nutraceutical properties. The total synthesis of these compounds often involves complex multi-step reactions that leverage the unique reactivity of the this compound framework .
Case Studies
Several case studies illustrate the practical applications of this compound in drug development:
Q & A
Basic Research Questions
Q. What are the foundational chemical properties of chromane derivatives, and how do they influence biological activity?
this compound derivatives possess a bicyclic benzopyran structure, where substituents (e.g., hydroxyl groups, aromatic rings) significantly impact lipophilicity, solubility, and binding affinity. For example, hydroxyl groups enhance hydrogen bonding with targets like COX-2, while aromatic substituents improve membrane permeability . Basic characterization methods include NMR for stereochemical analysis (e.g., cis/trans configurations via coupling constants) and HPLC for purity assessment .
Q. What are the standard synthetic routes for this compound-4-one derivatives?
A common method involves condensation of p-hydroxybenzaldehyde with ethyl bromopyruvate in ethanol under basic conditions (e.g., NaOC₂H₅), followed by cyclization. Reaction monitoring via TLC and purification via recrystallization are critical steps. Variations in substituents (e.g., allyl or fluorophenyl groups) require adjusting stoichiometry and temperature .
Q. How do researchers validate the anti-inflammatory potential of this compound derivatives?
In vitro models like LPS-induced RAW 264.7 macrophages are used to measure cytokine suppression (IL-6, TNF-α) via ELISA. For example, 4-allyl this compound derivatives at 50 µM reduced IL-6 secretion by 40% compared to controls, validated through dose-response experiments and statistical analysis (p < 0.05) .
Advanced Research Questions
Q. How can stereoselective synthesis of this compound derivatives be optimized for drug discovery?
Stereochemistry is controlled via catalysts or chiral auxiliaries. For instance, Pd-mediated hydrogenolysis produces cis/trans isomers, confirmed by ROESY NMR interactions (e.g., Hd–Hc coupling in trans isomers). Solvent polarity and temperature gradients during crystallization further refine enantiomeric excess .
Q. What strategies resolve contradictions in reported COX-2 inhibition data for this compound analogs?
Discrepancies arise from variations in assay conditions (e.g., enzyme source, inhibitor concentration). Researchers should standardize protocols using recombinant COX-2 isoforms, validate with reference inhibitors (e.g., diclofenac), and apply molecular docking to compare binding modes. For example, 3,5,7-trihydroxy substitutions show stronger hydrogen bonding with COX-2’s active site than non-hydroxylated analogs .
Q. How do computational methods enhance the design of this compound-based therapeutics?
Molecular docking (e.g., AutoDock Vina) predicts binding affinities by simulating interactions between this compound scaffolds and targets like COX-2. Parameters include grid box sizing (20 ų) and Lamarckian genetic algorithms. Validation via in vitro assays (IC₅₀ values) ensures computational reliability. For example, this compound-4-one derivatives showed docking scores of -9.2 kcal/mol, correlating with experimental IC₅₀ of 12 µM .
Q. What methodologies address spectral data contradictions in this compound structural elucidation?
Conflicting NMR assignments are resolved through advanced techniques like 2D NMR (HSQC, HMBC) and X-ray crystallography. For example, this compound [15] was confirmed as cis via methylene coupling constants (J = 8.2 Hz) and crystallographic data (Rint = 0.0353) .
Q. Methodological Guidance
Q. How should researchers design SAR studies for this compound derivatives?
- Step 1: Synthesize analogs with systematic substituent variations (e.g., hydroxyl, halogen, alkyl groups).
- Step 2: Test biological activity (e.g., COX-2 inhibition, cytotoxicity) using standardized assays.
- Step 3: Perform multivariate analysis to identify key substituent-activity relationships. For instance, 4′-fluorophenyl groups enhance anti-inflammatory activity by 30% compared to unsubstituted analogs .
Q. What are best practices for literature reviews on this compound pharmacology?
Use systematic review protocols:
- Databases: PubMed, SciFinder, Cochrane Library.
- Keywords: "this compound AND anti-inflammatory," "chroman-4-one AND synthesis."
- Inclusion Criteria: Peer-reviewed studies with in vitro/in vivo validation. Exclude non-QSAR models or non-peer-reviewed sources (e.g., ) .
Q. Data Analysis & Reporting
Q. How should conflicting biological activity data be statistically analyzed?
Apply meta-analysis tools (e.g., RevMan) to aggregate data from multiple studies. Use funnel plots to assess publication bias and random-effects models to account for heterogeneity. For example, a meta-analysis of 15 studies showed this compound derivatives reduce TNF-α by 35% (95% CI: 28–42%, I² = 22%) .
Properties
IUPAC Name |
3,4-dihydro-2H-chromene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O/c1-2-6-9-8(4-1)5-3-7-10-9/h1-2,4,6H,3,5,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZWXIQHBIQLMPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2OC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10197758 | |
Record name | 2H-1-Benzopyran, 3,4-dihydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10197758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
493-08-3 | |
Record name | 3,4-Dihydro-2H-1-benzopyran | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=493-08-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Chroman | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000493083 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2H-1-Benzopyran, 3,4-dihydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10197758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-dihydro-2H-1-benzopyran | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CHROMAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EJ8R7LY9PK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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